

# N-Hydroxy Melagatran-d11: A Comprehensive Technical Guide on Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-Hydroxy Melagatran-d11** is the deuterated, isotope-labeled analog of N-Hydroxy Melagatran. It serves as a crucial intermediate in the synthesis of Melagatran, a potent direct thrombin inhibitor. Understanding the chemical properties and stability of this compound is paramount for its application in pharmacokinetic studies and as a reference standard in analytical method development. This technical guide provides an in-depth overview of the core chemical characteristics and stability profile of **N-Hydroxy Melagatran-d11**, supported by experimental methodologies and visual diagrams to facilitate comprehension.

# **Chemical Properties**

The fundamental chemical and physical properties of **N-Hydroxy Melagatran-d11** are summarized in the table below, providing a clear reference for researchers.



Property	Value	Reference
Chemical Name	N-[(1R)-1-Cyclohexyl-2- [(2S)-2-[[[[4- [(hydroxyamino)iminomethyl]p henyl]methyl]amino]carbonyl]-1 -azetidinyl]-2-oxoethyl]glycine- d11	[1]
Synonyms	Melagatran Hydroxyamidine- d11	[1]
Molecular Formula	C22H20D11N5O5	[1]
Molecular Weight	456.58 g/mol	[1]
Physical Description	Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, DMSO	[1]
Storage Conditions	2-8°C, Protected from air and light	[1]

# **Stability Profile**

The stability of **N-Hydroxy Melagatran-d11** is a critical parameter influencing its storage, handling, and use in experimental settings. As an N-hydroxyamidine derivative, its stability is primarily influenced by hydrolytic and oxidative degradation pathways.

General Stability Considerations for N-Hydroxyamidines:

- Hydrolytic Instability: The N-hydroxyamidine functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This degradation typically yields a carboxylic acid and hydroxylamine or their derivatives.
- pH-Dependent Stability: The rate of hydrolysis is often pH-dependent, with the highest stability generally observed at or near neutral pH.







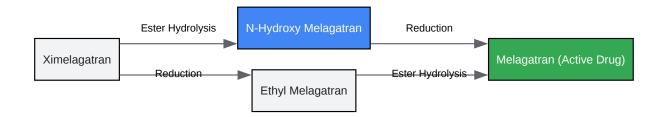
 Oxidative Lability: The N-hydroxy group is prone to oxidation, which can lead to the formation of various degradation products.

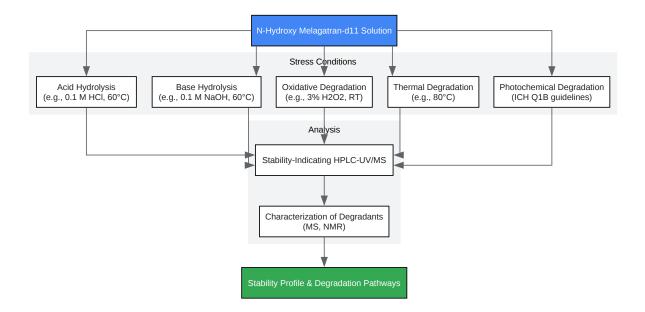
While specific quantitative stability data for **N-Hydroxy Melagatran-d11** is not extensively available in the public domain, the following sections outline the expected degradation pathways and a general protocol for conducting stability studies based on the known chemistry of N-hydroxyamidine compounds and the parent drug, Melagatran.

# **Metabolic Pathway of Ximelagatran**

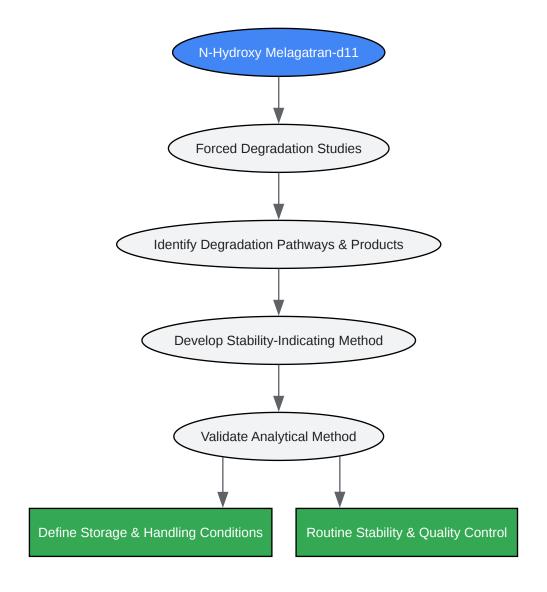
N-Hydroxy Melagatran is an intermediate metabolite in the conversion of the prodrug Ximelagatran to the active drug Melagatran. This biotransformation involves both hydrolysis and reduction reactions.











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## References

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